![molecular formula C23H28O4 B14352698 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate CAS No. 90996-02-4](/img/structure/B14352698.png)
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a benzoate ester linked to a pent-4-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate typically involves the esterification of 4-(2-Methylbutoxy)phenol with 4-[(pent-4-en-1-yl)oxy]benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl or benzoate derivatives.
Scientific Research Applications
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylbutoxy)phenyl benzoate: Lacks the pent-4-en-1-yloxy group.
4-(Pent-4-en-1-yloxy)phenyl benzoate: Lacks the 2-methylbutoxy group.
Uniqueness
4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate is unique due to the presence of both the 2-methylbutoxy and pent-4-en-1-yloxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
90996-02-4 |
|---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(2-methylbutoxy)phenyl] 4-pent-4-enoxybenzoate |
InChI |
InChI=1S/C23H28O4/c1-4-6-7-16-25-20-10-8-19(9-11-20)23(24)27-22-14-12-21(13-15-22)26-17-18(3)5-2/h4,8-15,18H,1,5-7,16-17H2,2-3H3 |
InChI Key |
YFYYCJXYCSHQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
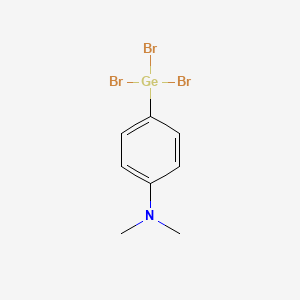
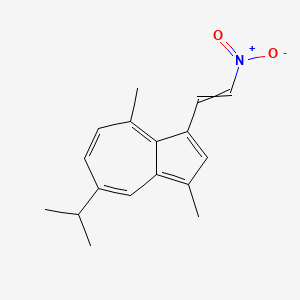
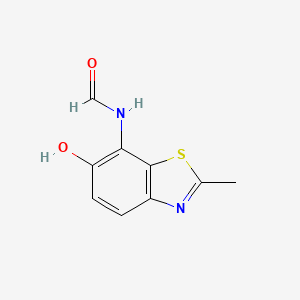
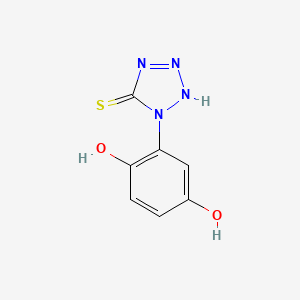
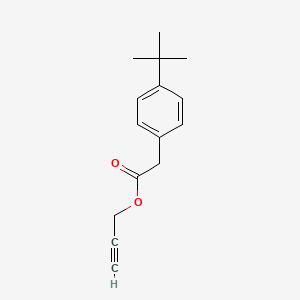
![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
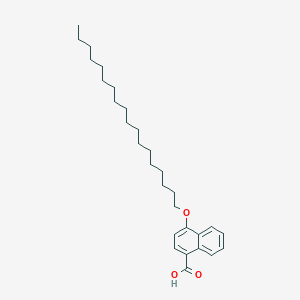
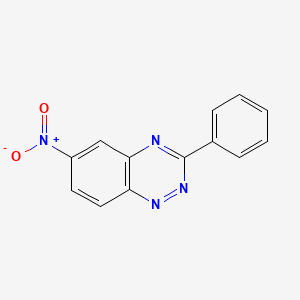
![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
